molecular formula C22H22N4O3S B2448648 N-benzyl-4-[4-cyano-5-(pyrrolidin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide CAS No. 941250-15-3

N-benzyl-4-[4-cyano-5-(pyrrolidin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide

Cat. No.: B2448648
CAS No.: 941250-15-3
M. Wt: 422.5
InChI Key: AAFYWVXUUAJEHL-UHFFFAOYSA-N
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Description

N-benzyl-4-[4-cyano-5-(pyrrolidin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide is a complex organic compound that features a combination of various functional groups, including a pyrrolidine ring, an oxazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-[4-cyano-5-(pyrrolidin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety in the production process .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-[4-cyano-5-(pyrrolidin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .

Mechanism of Action

The mechanism of action of N-benzyl-4-[4-cyano-5-(pyrrolidin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-4-[4-cyano-5-(pyrrolidin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-benzyl-4-(4-cyano-5-pyrrolidin-1-yl-1,3-oxazol-2-yl)-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-25(16-17-7-3-2-4-8-17)30(27,28)19-11-9-18(10-12-19)21-24-20(15-23)22(29-21)26-13-5-6-14-26/h2-4,7-12H,5-6,13-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAFYWVXUUAJEHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)N4CCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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